molecular formula C19H16N2O4 B162595 CeMMEC1

CeMMEC1

Cat. No.: B162595
M. Wt: 336.3 g/mol
InChI Key: PEOQAZBGLOADFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CeMMEC1 is a chemical compound known for its inhibitory effects on the bromodomain-containing protein BRD4 and its high affinity for the transcription initiation factor TAF1 . It is primarily used in scientific research to study epigenetic regulation and transcriptional control mechanisms.

Mechanism of Action

Target of Action

CeMMEC1 is a small molecule that primarily targets the bromodomain-containing protein TAF1 . TAF1 is a transcription factor that plays a crucial role in the initiation of gene transcription . It has been shown to interact directly with BRD4, another bromodomain protein, and is centrally involved in modulating its functional activity .

Mode of Action

This compound inhibits the second bromodomain of TAF1 . It binds to TAF1 with high affinity, exhibiting an IC50 of 0.9 μM and a Kd of 1.8 μM . This binding blocks the interaction between TAF1 and BRD4, thereby inhibiting BRD4-mediated transcription . This indicates an essential crosstalk between the bromodomain proteins .

Biochemical Pathways

The inhibition of TAF1 by this compound affects the transcriptional activity of BRD4, which in turn modulates several biochemical pathways. BRD4 is known to bind acetylated lysines present on histones to initiate transcription through the recruitment of pTEFb, which phosphorylates and activates RNA polymerase II . Therefore, the inhibition of TAF1 and the subsequent modulation of BRD4 activity can impact various downstream effects related to gene transcription .

Pharmacokinetics

Factors such as solubility, stability, and permeability influence how well a drug is absorbed and distributed within the body, how it is metabolized, and how it is excreted . These factors need to be thoroughly investigated in the context of this compound to understand its pharmacokinetic profile.

Result of Action

This compound impairs cell viability and inhibits the proliferation of certain cancer cells. For instance, it has been shown to impair cell viability in combination with (+)-JQ1 and inhibit the proliferation of THP-1 and H23 lung adenocarcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and activity . Moreover, epigenetic changes induced by environmental factors can influence how a drug interacts with its target . .

Biochemical Analysis

Biochemical Properties

CeMMEC1 plays a significant role in biochemical reactions by inhibiting the activity of BRD4 and TAF1. It has a high affinity for TAF1, with an IC50 of 0.9 μM and a Kd of 1.8 μM . This compound also interacts with other bromodomain-containing proteins such as CREBBP, EP300, and BRD9 . These interactions are crucial for its function in modulating transcriptional activity and cell cycle progression.

Cellular Effects

This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In THP1 cells, this compound decreases the number of cells in the S phase and induces apoptosis . Additionally, when combined with (S)-JQ1, this compound significantly impairs cell viability, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the bromodomains of BRD4 and TAF1, inhibiting their activity. This inhibition disrupts the recruitment of pTEFb by BRD4, which is essential for the phosphorylation and activation of RNA polymerase II . Consequently, this compound modulates transcriptional activity and cell cycle control, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific storage conditions, with a shelf life of up to three years when stored at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on BRD4 and TAF1, leading to sustained changes in cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, adverse effects such as increased apoptosis and impaired cell viability have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate transcriptional activity and cell cycle progression. It interacts with enzymes and cofactors that modulate the activity of BRD4 and TAF1, influencing metabolic flux and metabolite levels . These interactions are essential for the compound’s ability to regulate gene expression and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its inhibitory effects on BRD4 and TAF1. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper function and activity . These localization mechanisms are vital for the compound’s ability to modulate transcriptional activity and cell cycle control.

Preparation Methods

Synthetic Routes and Reaction Conditions: CeMMEC1 can be synthesized through a multi-step organic synthesis process.

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: CeMMEC1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction may produce reduced isoquinolinone compounds .

Scientific Research Applications

CeMMEC1 has a wide range of scientific research applications, including:

    Chemistry: Used to study the interactions between bromodomains and acetylated lysines on histones.

    Biology: Investigates the role of bromodomain-containing proteins in gene expression and chromatin remodeling.

    Medicine: Explores potential therapeutic applications in cancer treatment by targeting BRD4 and TAF1.

    Industry: Utilized in the development of new drugs and epigenetic modulators

Comparison with Similar Compounds

Uniqueness of CeMMEC1: this compound is unique due to its dual inhibitory effects on BRD4 and TAF1, making it a valuable tool for studying epigenetic regulation and transcriptional control. Its high affinity for multiple bromodomains sets it apart from other inhibitors that target only specific bromodomains .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOQAZBGLOADFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.